Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate
Description
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate (CAS 1395493-26-1) is a quinoline derivative with a bromine atom at position 3, a hydroxyl group at position 4, and a methyl ester at position 5. Its molecular formula is C₁₁H₈BrNO₃, with a molar mass of 281.09 g/mol, and it exhibits a purity of 96% . The hydroxyl and bromine substituents enhance its reactivity, enabling further functionalization, while the ester group contributes to solubility in organic solvents.
Properties
IUPAC Name |
methyl 3-bromo-4-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIGBCRSJPGWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate is a quinoline derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 272.08 g/mol. Its structure features a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a carboxylate group at the 6-position of the quinoline ring, which contributes to its unique pharmacological properties.
Antimicrobial Activity
Overview:
this compound has shown promising antimicrobial activity against various bacterial and fungal strains. Its mechanism of action may involve interference with DNA synthesis or disruption of cell membrane integrity.
Antibacterial Activity
The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Bacillus subtilis | 4.0 |
| Pseudomonas aeruginosa | 32.0 |
| Enterococcus faecalis | 16.0 |
The compound's effectiveness against E. coli and S. aureus indicates its potential as a broad-spectrum antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Table 2 highlights the MIC values against various fungal strains.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 12.0 |
| Aspergillus niger | 20.0 |
| Fusarium oxysporum | 25.0 |
The compound's ability to inhibit fungal growth further emphasizes its therapeutic potential in treating infections caused by resistant strains .
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties, particularly through its interaction with specific molecular targets involved in cell proliferation and apoptosis.
The anticancer effects are hypothesized to result from the compound's ability to inhibit key enzymes involved in cancer cell metabolism or to induce apoptosis in malignant cells. Further research is required to elucidate the precise pathways involved.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Rbaa et al. evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against clinical isolates of resistant bacterial strains. The results indicated that the compound exhibited lower MIC values compared to standard antibiotics, suggesting its potential as an alternative treatment option .
- Anticancer Research : Another study investigated the cytotoxic effects of this compound on human cancer cell lines, including HeLa and MCF-7 cells. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Substitution Patterns
Key analogues differ in substituent positions, ester groups, and additional functional moieties. These variations influence physical properties, reactivity, and biological activity.
Table 1: Structural and Physical Properties of Selected Quinoline Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
